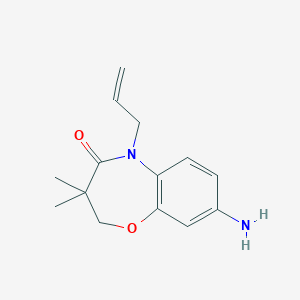
5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Vue d'ensemble
Description
5-Allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, also known as 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, is a synthetic compound with a variety of potential applications in scientific research. It is a derivative of benzoxazepine, which is a heterocyclic compound with a five-membered ring. 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one has been studied for its potential use in drug development, as well as for its biochemical and physiological effects.
Applications De Recherche Scientifique
Chemistry and Biological Activity
Benzoxazepines, including compounds structurally similar to 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, have been explored for their significant biological activities. The chemistry and biological activity of new 3-benzazepines have been studied, with compounds showing cytotoxicity to human leukemia cells, potential for DNA interaction, and inhibition of multi-drug resistance pumps in mouse lymphoma cells, highlighting their importance in cancer research and therapy Kawase, Saito, & Motohashi, 2000.
Pharmacological Properties of 1,5-Benzoxazepines
1,5-Benzoxazepines are distinguished by their pharmacological properties, including anticancer, antibacterial, and antifungal activities. These compounds have shown potential in treating neuronal disorders like Alzheimer's and Parkinson's disease, emphasizing their significance in developing new therapeutic agents Stefaniak & Olszewska, 2021.
Synthetic Approaches and Biological Applications
The synthesis and biological applications of benzodiazepines and related compounds have been a focal point of research. These compounds are important in the pharmaceutical industry for their roles in organic synthesis and medicinal chemistry, especially 1,4- and 1,5-benzodiazepines, which have shown a wide range of biological activities such as anticonvulsion and anti-anxiety Teli, Teli, Soni, Sahiba, & Agarwal, 2023.
Antimicrobial and Antineoplastic Potential
Research on benzoxazinoids, including benzoxazinones and benzoxazolinones, has revealed their role in plant defense and potential as antimicrobial agents. The backbone of 1,4-benzoxazin-3-one has been proposed as a scaffold for designing new antimicrobial compounds, demonstrating the versatile applications of benzoxazepine-related structures in creating novel therapeutics de Bruijn, Gruppen, & Vincken, 2018.
Propriétés
IUPAC Name |
8-amino-3,3-dimethyl-5-prop-2-enyl-2H-1,5-benzoxazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-7-16-11-6-5-10(15)8-12(11)18-9-14(2,3)13(16)17/h4-6,8H,1,7,9,15H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLKTNLLHPKHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)N)N(C1=O)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1439131.png)
![tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B1439133.png)
![5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1439135.png)
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1439136.png)


![Ethyl 2-[cyclohexyl(methyl)amino]nicotinate](/img/structure/B1439140.png)
![{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1439143.png)
![[(3-Fluorophenyl)methyl]boronic acid](/img/structure/B1439148.png)


![5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one](/img/structure/B1439151.png)
